- Recyclable Pd2dba3/XPhos/PEG-2000 System for Efficient Borylation of Aryl Chlorides: Practical Access to Aryl Boronates, Synthesis, 2022, 54(5), 1339-1346

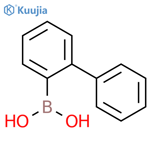

Cas no 914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane)

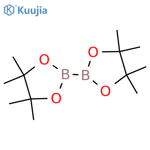

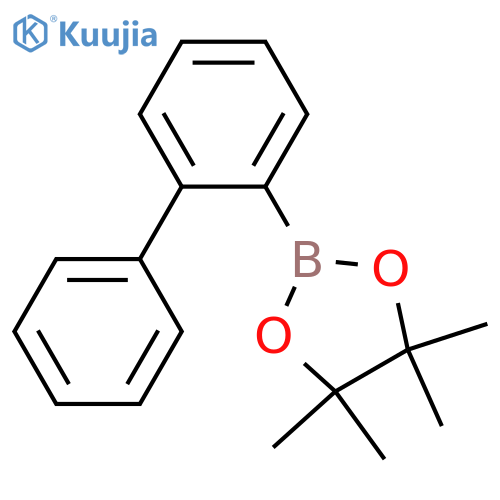

914675-52-8 structure

Nome do Produto:4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane

N.o CAS:914675-52-8

MF:C18H21BO2

MW:280.169145345688

MDL:MFCD14636459

CID:860159

PubChem ID:59207619

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Propriedades químicas e físicas

Nomes e Identificadores

-

- Biphenyl-2-boronic acid pinaco

- Biphenyl-2-boronic acid pinacol ester

- 2-[1,1′-Biphenyl]-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- 2-(Biphenyl-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane

- 2-([1,1'-Biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- DB-104279

- 2-Biphenylboronic acid pinacol ester

- SY256538

- EN300-12577911

- A1-24357

- 2-{[1,1'-BIPHENYL]-2-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- CS-0175012

- A12934

- SCHEMBL12390740

- 914675-52-8

- AKOS037644957

- MFCD14636459

- AS-55712

-

- MDL: MFCD14636459

- Inchi: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3

- Chave InChI: WCXWQEUBHZKNMQ-UHFFFAOYSA-N

- SMILES: O1C(C)(C)C(C)(C)OB1C1C(C2C=CC=CC=2)=CC=CC=1

Propriedades Computadas

- Massa Exacta: 280.16300

- Massa monoisotópica: 280.1634601g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 21

- Contagem de Ligações Rotativas: 2

- Complexidade: 344

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 18.5Ų

Propriedades Experimentais

- Ponto de Fusão: 76-79℃

- Coeficiente de partição da água: Insoluble in water. Soluble in organic solvents.

- PSA: 18.46000

- LogP: 3.65280

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Informações de segurança

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Dados aduaneiros

- CÓDIGO SH:2931900090

- Dados aduaneiros:

China Customs Code:

2931900090Overview:

2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

Summary:

2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-5g |

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |

914675-52-8 | 98% | 5g |

808.0CNY | 2021-07-14 | |

| abcr | AB255899-1 g |

Biphenyl-2-boronic acid pinacol ester, 97%; . |

914675-52-8 | 97% | 1g |

€64.80 | 2023-04-27 | |

| Enamine | EN300-12577911-0.5g |

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |

914675-52-8 | 0.5g |

$125.0 | 2023-07-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-1g |

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |

914675-52-8 | 98% | 1g |

239.0CNY | 2021-07-14 | |

| Chemenu | CM219927-10g |

2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

914675-52-8 | 95% | 10g |

$233 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1198734-5g |

Biphenyl-2-boronic Acid Pinacol Ester |

914675-52-8 | 97% | 5g |

$155 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245682-25g |

2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

914675-52-8 | 98% | 25g |

¥3325.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1049773-5g |

Biphenyl-2-boronic acid pinaco |

914675-52-8 | 95% | 5g |

$155 | 2024-06-06 | |

| abcr | AB255899-1g |

Biphenyl-2-boronic acid pinacol ester, 97%; . |

914675-52-8 | 97% | 1g |

€64.80 | 2025-02-21 | |

| Enamine | EN300-12577911-0.25g |

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |

914675-52-8 | 0.25g |

$70.0 | 2023-07-06 |

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Polyethylene glycol (PEG-2000) ; rt → 50 °C

1.2 6 h, 110 °C

1.2 6 h, 110 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Cesium fluoride Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine , Cuprous iodide Solvents: Toluene ; 1 min, rt; 24 h, 80 °C

Referência

- Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond Functionalizations, Journal of the American Chemical Society, 2015, 137(45), 14313-14318

Método de produção 3

Condições de reacção

1.1 Catalysts: Tricyclohexylphosphine , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Hexane ; 1 h, 80 °C; 80 °C → rt

1.2 Solvents: Hexane ; 12 h, 80 °C

1.2 Solvents: Hexane ; 12 h, 80 °C

Referência

- Rhodium-catalyzed ipso-borylation of alkylthioarenes via C-S bond cleavage, Organic Letters, 2016, 18(11), 2758-2761

Método de produção 4

Condições de reacção

1.1 Catalysts: (SP-4-1)-Fluorophenylbis(tricyclohexylphosphine)nickel Solvents: Toluene ; 16 h, 115 °C

Referência

- Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid Fluorides, Journal of the American Chemical Society, 2019, 141(43), 17322-17330

Método de produção 5

Condições de reacção

1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 4 h, rt

1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt

1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt

Referência

- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic Esters, Journal of Organic Chemistry, 2010, 75(11), 3893-3896

Método de produção 6

Condições de reacção

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 5 min, 25 °C; 3 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C

Referência

- Preparation and reactions of 4-iodobutyl pinacolborate. Synthesis of substituted alkyl and aryl pinacolboronates via 4-iodobutyl pinacolborate utilizing tetrahydrofuran as the leaving group, Tetrahedron Letters, 2015, 56(23), 3032-3033

Método de produção 7

Condições de reacção

1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt

1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C

1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C

Referência

- Nickel-catalyzed decarbonylative borylation of aroyl fluorides, Chemical Communications (Cambridge, 2018, 54(99), 13969-13972

Método de produção 8

Condições de reacção

1.1 Solvents: Diethyl ether ; 18 h, rt

Referência

- Hydrogenation of (Hetero)aryl Boronate Esters with a Cyclic (Alkyl)(amino)carbene-Rhodium Complex: Direct Access to cis-Substituted Borylated Cycloalkanes and Saturated Heterocycles, Angewandte Chemie, 2019, 58(20), 6554-6558

Método de produção 9

Condições de reacção

1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 16 h, rt

Referência

- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic Esters, Journal of Organic Chemistry, 2010, 75(11), 3893-3896

Método de produção 10

Condições de reacção

1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(Oxydi-2,1-phenylene)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: 1,4-Dioxane ; rt; 30 min, rt

1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C

1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C

Referência

- An efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolborane, Synlett, 2006, (12), 1867-1870

Método de produção 11

Condições de reacção

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Referência

- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592

Método de produção 12

Condições de reacção

1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C

Referência

- Copper-Catalyzed ipso-Borylation of Fluoroarenes, ACS Catalysis, 2017, 7(7), 4535-4541

Método de produção 13

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , Silica Solvents: Benzene ; 10 h, 60 °C

Referência

- Palladium-Catalyzed Borylation of Sterically Demanding Aryl Halides with a Silica-Supported Compact Phosphane Ligand, Angewandte Chemie, 2011, 50(36), 8363-8366

Método de produção 14

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Methylcyclohexane ; 42 h, 100 °C

Referência

- Copper-catalysed borylation of aryl chlorides, Organic & Biomolecular Chemistry, 2019, 17(27), 6601-6606

Método de produção 15

Condições de reacção

1.1 Reagents: Acetic acid , Sodium sulfate Solvents: Tetrahydrofuran ; 2 d, 20 °C

Referência

- Bright Luminescent Platinum(II)-Biaryl Emitters Synthesized Without Air-Sensitive Reagents, Chemistry - A European Journal, 2020, 26(24), 5449-5458

Método de produção 16

Condições de reacção

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters, Journal of Organic Chemistry, 2011, 76(23), 9602-9610

Método de produção 17

Condições de reacção

1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 15 h, 80 °C; 80 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

- Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with Diborons, Organic Letters, 2016, 18(12), 2966-2969

Método de produção 18

Condições de reacção

1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 72 h, 170 °C

Referência

- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of Organoboronates, Chemistry - A European Journal, 2016, 22(47), 16787-16790

Método de produção 19

Condições de reacção

1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 16 h, 60 °C; 60 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- Cobalt-Catalyzed C-F Bond Borylation of Aryl Fluorides, Organic Letters, 2018, 20(22), 7249-7252

Método de produção 20

Condições de reacção

1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C

Referência

- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910

Método de produção 21

Condições de reacção

1.1 Reagents: Triethylamine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C

Referência

- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation, Angewandte Chemie, 2018, 57(51), 16721-16726

Método de produção 22

Condições de reacção

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Referência

- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation, ChemRxiv, 2021, 1, 1-6

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Raw materials

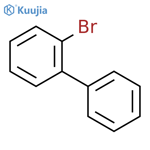

- 2-Bromo-1,1'-biphenyl

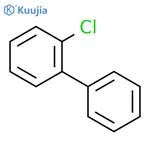

- 2-Chlorobiphenyl

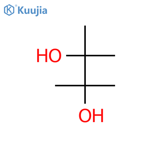

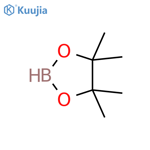

- 2,3-Dimethylbutane-2,3-diol

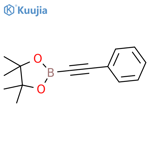

- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

- Bis(pinacolato)diborane

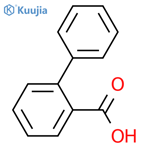

- [1,1'-biphenyl]-2-ylboronic acid

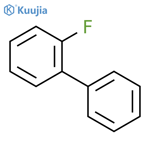

- 2-Fluorobiphenyl

- Pinacolborane

- 2-Phenylbenzoic acid

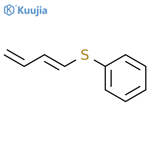

- BENZENE, (1,3-BUTADIENYLTHIO)-

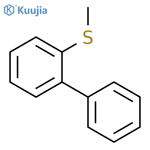

- 1,1'-Biphenyl, 2-(methylthio)-

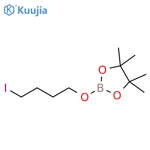

- 1,3,2-Dioxaborolane, 2-(4-iodobutoxy)-4,4,5,5-tetramethyl-

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Literatura Relacionada

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane) Produtos relacionados

- 144432-80-4(4-Biphenylboronic acid pinacol ester)

- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)

- 195062-59-0(4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane)

- 356570-53-1(2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 1160720-52-4(5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid)

- 1391196-50-1(2-(3-methoxy-4-nitrophenyl)pyrrolidine)

- 1361657-85-3(3,2',4',6'-Tetrachlorobiphenyl-4-ethylamine)

- 1343053-64-4(5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide)

- 1314781-73-1(1-(5-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile)

- 1179955-75-9(2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:914675-52-8)4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane

Pureza:99%/99%

Quantidade:25g/100g

Preço ($):312.0/1030.0